molecular formula C14H16N2O2 B7892224 tert-Butyl quinolin-6-ylcarbamate

tert-Butyl quinolin-6-ylcarbamate

Cat. No.: B7892224
M. Wt: 244.29 g/mol
InChI Key: BDBIAZNDFPUJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl quinolin-6-ylcarbamate is a chemical compound that combines a quinoline scaffold with a carbamate protecting group. The quinoline structure is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. Research into structurally similar N-(2-arylethyl)quinolin-3-amine analogs has identified the quinoline skeleton as a promising scaffold for developing novel anti-mycobacterial lead compounds, showing activity against Mycobacterium bovis BCG . The incorporation of the tert-butyl carbamate (Boc) group is a key feature of this molecule. Carbamate groups, like the Boc group, are renowned in drug discovery for their high chemical and proteolytic stability, ability to penetrate cell membranes, and their role as amide bond mimics, which can improve the pharmacokinetic properties of a compound . The Boc group is most commonly employed as a protecting group for amines in multi-step organic synthesis, preventing unwanted reactions and allowing for selective deprotection under mild acidic conditions . This makes this compound a valuable synthetic intermediate or building block for the preparation of more complex molecules, potentially in pharmaceutical development. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-quinolin-6-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBIAZNDFPUJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents :

    • Quinolin-6-amine (1 equiv)

    • Boc anhydride (1.2–1.5 equiv)

    • Base: Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or methanol

  • Conditions :

    • Room temperature, 2–24 hours under inert atmosphere.

    • Example: Dissolve quinolin-6-amine (1.0 g, 6.2 mmol) in DCM (20 mL). Add Boc anhydride (1.6 g, 7.4 mmol) and DMAP (0.1 g, catalytic). Stir for 12 hours. Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Key Findings:

  • Yield : 75–90% under optimized conditions.

  • Selectivity : Mono-Boc protection is favored over di-substitution when using stoichiometric Boc anhydride.

Coupling Reagent-Assisted Boc Protection

For less nucleophilic amines or sterically hindered substrates, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance reaction efficiency.

Procedure:

  • Reagents :

    • Quinolin-6-amine (1 equiv)

    • Boc anhydride (1.5–2.0 equiv)

    • EDCI (1.5–3.0 equiv), HOBt (0.05–0.1 equiv)

    • Base: Triethylamine

    • Solvent: THF or DCM

  • Conditions :

    • Room temperature, 0.5–2 hours.

    • Example: Mix quinolin-6-amine (1.0 g, 6.2 mmol), Boc anhydride (2.7 g, 12.4 mmol), EDCI (1.8 g, 9.3 mmol), HOBt (0.08 g, 0.6 mmol), and TEA (1.3 mL, 9.3 mmol) in THF (30 mL). Stir for 1 hour, concentrate, and purify via silica gel chromatography.

Key Findings:

  • Yield : 80–92% with high selectivity.

  • Advantage : Effective for electron-deficient aromatic amines due to activated intermediate formation.

Aqueous-Phase Boc Protection

An eco-friendly alternative employs aqueous sodium bicarbonate to minimize organic solvent use.

Procedure:

  • Reagents :

    • Quinolin-6-amine (1 equiv)

    • Boc anhydride (1.5 equiv)

    • Sodium bicarbonate (2 equiv)

    • Solvent: Water/THF (1:1)

  • Conditions :

    • 0–25°C, 3–5 hours.

    • Example: Suspend quinolin-6-amine (1.0 g, 6.2 mmol) in THF/water (20 mL). Add Boc anhydride (2.0 g, 9.3 mmol) and NaHCO₃ (1.0 g, 12.4 mmol). Stir at room temperature for 4 hours. Extract with ethyl acetate and concentrate.

Key Findings:

  • Yield : 70–85% with minimal byproducts.

  • Limitation : Longer reaction times compared to anhydrous methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure:

  • Reagents :

    • Quinolin-6-amine (1 equiv)

    • Boc anhydride (1.2 equiv)

    • Solvent: DMF or acetonitrile

  • Conditions :

    • Microwave irradiation at 80–100°C for 10–30 minutes.

    • Example: Combine quinolin-6-amine (1.0 g, 6.2 mmol), Boc anhydride (1.6 g, 7.4 mmol), and DMF (15 mL). Irradiate at 100°C for 15 minutes. Cool, dilute with water, and extract with ethyl acetate.

Key Findings:

  • Yield : 85–95% with rapid completion.

  • Application : Ideal for high-throughput screening.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)TimeAdvantages
Classical BocBoc anhydride, DMAP/DCM75–9012–24 hSimple, scalable
Coupling ReagentEDCI/HOBt, TEA/THF80–920.5–2 hHigh selectivity
Aqueous-PhaseNaHCO₃, H₂O/THF70–853–5 hEco-friendly
Microwave-AssistedBoc anhydride, DMF, 100°C85–9510–30 minRapid, high yield

Chemical Reactions Analysis

Types of Reactions: tert-Butyl quinolin-6-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl quinolin-6-ylcarbamate has shown potential as a lead compound in drug discovery. Its structural similarity to other bioactive compounds allows researchers to explore its efficacy against various diseases.

Potential Therapeutic Targets:

  • Cancer Treatment: Research indicates that compounds related to this compound may act as inhibitors of the Kras protein, which is implicated in several cancers. Inhibition of Kras can significantly reduce tumor growth and proliferation. Initial studies suggest modifications to the quinoline structure can enhance binding efficiency and specificity towards mutated forms of Kras.

Case Study:
A study demonstrated that derivatives of quinoline-based compounds exhibited significant biological activities, including anti-cancer properties. The binding affinity of these compounds to Kras proteins was assessed, indicating a promising avenue for therapeutic intervention in cancer treatments.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Similar compounds have been tested against pathogens such as Mycobacterium tuberculosis (Mtb), showing varying degrees of inhibitory activity.

Research Findings:
In vitro screening of arylated quinoline derivatives revealed that specific substitutions on the quinoline ring could enhance anti-tubercular activity. For instance, modifications at certain positions on the ring led to increased efficacy against both replicating and non-replicating forms of Mtb .

Table 1: Anti-Tubercular Activity of Quinoline Derivatives

CompoundPosition of SubstitutionMIC (μg/mL)Activity
7iC-2 2-(naphthalen-2-yl)16Moderate
7mC-2 22-(phenanthren-3-yl)19High

Synthetic Methodologies

The synthesis of this compound involves various organic reactions, including carbamate formation through reactions with isocyanates or carbonates. These methodologies are crucial for developing new derivatives with enhanced biological activities.

Synthesis Pathways:
The compound can be synthesized via multi-step processes that allow for functional group modifications, enhancing its pharmacological profiles . For example, phase-transfer catalysis has been employed to facilitate the alkylation reactions necessary for producing derivatives with desired characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl quinolin-6-ylcarbamate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions at other positions on the quinoline ring, making it a versatile intermediate in organic synthesis. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Dual Substitution : The 4-chloro-6-Boc derivative (1447606-50-9) combines electronic effects (Cl electron-withdrawing) and steric protection (Boc), making it useful in palladium-catalyzed reactions .

Physicochemical Properties

  • Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM) compared to non-protected quinoline amines. Brominated derivatives (e.g., 1312611-18-9) show reduced aqueous solubility due to increased hydrophobicity .
  • Stability : All Boc-protected analogs require storage at 2–8°C under anhydrous conditions to prevent decomposition .

Biological Activity

Introduction

Tert-butyl quinolin-6-ylcarbamate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinoline ring substituted with a tert-butyl group and a carbamate functional group. This structure is significant for its biological activity, as modifications to the quinoline core can influence its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : The initial step often involves the cyclization of appropriate precursors to form the quinoline structure.
  • Carbamate Formation : The incorporation of the tert-butyl group and subsequent formation of the carbamate are achieved through standard carbamoylation reactions.

This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound has been studied for its role in inhibiting certain enzymes and proteins that are crucial in disease processes, such as cancer and inflammation.

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting oncogenic proteins. For instance, studies have shown that modifications to the quinoline structure can enhance binding affinity to mutant forms of proteins like Kras, which are prevalent in many cancers .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation can lead to reduced cytokine production .

Case Studies

Several studies have reported on the biological activity of compounds related to this compound, highlighting its potential therapeutic applications:

  • Cancer Research : A study published in 2023 demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar quinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures .

Data Tables

The following table summarizes key findings from research studies on this compound and structurally similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-cancer, anti-inflammatoryInhibition of oncogenic proteins
Tert-butyl 7-fluoroquinolin-4-ylcarbamateKras inhibitorTargeting mutant Kras proteins
Related quinoline derivativesNeuroprotectiveReduction of oxidative stress

Q & A

Q. What critical safety protocols should be followed when handling tert-Butyl quinolin-6-ylcarbamate in laboratory settings?

  • Methodological Answer: Prioritize personal protective equipment (PPE), including respiratory protection and nitrile gloves, in well-ventilated fume hoods. Avoid ignition sources and static discharge, as tert-butyl derivatives are often sensitive to heat and reactive conditions. Store in airtight containers at 2–8°C, away from oxidizing agents. Consult SDS guidelines for analogous carbamates to infer hazard profiles (e.g., acute toxicity, skin/eye irritation) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A common approach involves reacting quinolin-6-amine with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm carbamate linkage and tert-butyl group integration. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Compare spectral data with NIST reference standards for validation. Elemental analysis (C, H, N) further verifies molecular composition .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl carbamate derivatives?

  • Methodological Answer: Dynamic NMR at low temperatures (–40°C to –80°C) captures slow conformational exchanges (e.g., axial vs. equatorial tert-butyl positioning). DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., water or THF) predict thermodynamic stability, reconciling discrepancies between solution-phase and crystallographic data. This dual approach clarifies steric and electronic influences on conformation .

Q. How can researchers address contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities. X-ray crystallography resolves structural ambiguities, while high-resolution MS confirms molecular ions. Reproduce syntheses under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental variables .

Q. What strategies optimize catalytic conditions for this compound synthesis?

  • Methodological Answer: Screen catalysts (e.g., K2CO3 vs. DBU) and solvents (polar aprotic vs. ethers) using design of experiments (DoE) to identify optimal combinations. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Adjust stoichiometry (1.2–1.5 eq. tert-butyl chloroformate) and reaction time (1–24 hr) to maximize yield while minimizing side products like urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.